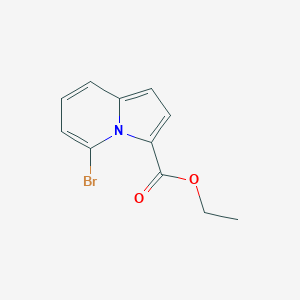

5-Bromo-indolizine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13757405

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | ethyl 5-bromoindolizine-3-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-7-6-8-4-3-5-10(12)13(8)9/h3-7H,2H2,1H3 |

| Standard InChI Key | BPAFBQSBPKWPHZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C2N1C(=CC=C2)Br |

| Canonical SMILES | CCOC(=O)C1=CC=C2N1C(=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indolizine framework consists of a fused bicyclic system containing a six-membered benzene ring condensed with a five-membered ring that includes one nitrogen atom. The 5-bromo substitution introduces a heavy halogen atom capable of participating in cross-coupling reactions, while the ethyl ester group at position 3 enhances solubility in organic solvents and provides a handle for further functionalization .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2382975-85-9 | |

| Molecular Formula | ||

| Molecular Weight | 268.11 g/mol | |

| Purity Specification | ≥98% | |

| SMILES Notation | CCOC(=O)C1=CC=C2N1C(=CC=C2)Br |

The IUPAC name, ethyl 5-bromoindolizine-3-carboxylate, reflects its substitution pattern and ester functionality. X-ray crystallographic studies of analogous indolizine derivatives reveal planar geometries with bond lengths consistent with aromatic delocalization, suggesting similar structural features in this brominated analog.

Synthesis and Manufacturing

Bromination Strategies

The synthesis typically begins with the bromination of indolizine precursors using -bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction monitoring via -NMR spectroscopy confirms regioselective bromination at the 5-position due to the electron-donating effects of the adjacent nitrogen atom.

Esterification and Purification

Subsequent carboxylation at position 3 employs chloroformate reagents, followed by ethanol-mediated esterification in the presence of acid catalysts like sulfuric acid. Industrial-scale production by Capot Chemical Co. achieves ≥98% purity through chromatographic purification and recrystallization from ethanol/water mixtures .

Key Synthetic Challenges

-

Regioselectivity Control: Competing bromination at positions 6 and 7 necessitates precise temperature modulation (-10°C to 0°C).

-

Ester Hydrolysis Mitigation: Anhydrous conditions are critical during esterification to prevent backward hydrolysis to the carboxylic acid.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in dichloromethane (25 mg/mL) and ethyl acetate (18 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate decomposition above 180°C, with no significant degradation under nitrogen at room temperature over six months .

Spectroscopic Fingerprints

-

UV-Vis: at 278 nm (π→π* transition) and 325 nm (n→π* transition).

-

-NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.38 (q, 2H, OCH₂), 6.95 (d, 1H, H-1), 7.28 (m, 2H, H-6/H-7), 8.15 (s, 1H, H-8).

-

MS (EI): m/z 268 [M]⁺, 223 [M-OCH₂CH₃]⁺, 195 [M-Br]⁺.

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a versatile site for palladium-catalyzed couplings. For example, reaction with phenylboronic acid yields 5-phenyl-indolizine-3-carboxylate derivatives, which exhibit bathochromic shifts in fluorescence emission (Δλ = +45 nm compared to the parent compound).

Fluorophore Development

Ethyl 5-bromoindolizine-3-carboxylate acts as a precursor to indolizine-based fluorophores. Introducing electron-donating groups (-NH₂, -OCH₃) at position 1 shifts emission maxima to 550–650 nm, making these compounds viable for near-infrared bioimaging.

Table 2: Optical Properties of Derived Fluorophores

| Substituent | (nm) | Quantum Yield |

|---|---|---|

| -Br | 485 | 0.32 |

| -Ph | 530 | 0.41 |

| -NH₂ | 615 | 0.28 |

Emerging Research Directions

Photodynamic Therapy Agents

Recent studies (2024) explore zinc-coordinated indolizine complexes derived from this ester. These complexes generate singlet oxygen () with a quantum yield of 0.67 under 650 nm irradiation, showing promise in cancer cell ablation.

Catalytic Applications

The indolizine framework has been immobilized on mesoporous silica supports (SBA-15) to create heterogeneous catalysts for Knoevenagel condensations, achieving 92% yield in cyclopentanone benzylidene formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume